7-Hydroxyisoindolin-1-one
Overview
Description
7-Hydroxyisoindolin-1-one is a compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 . It is used for scientific research and development .
Synthesis Analysis
A small library of 3-hydroxyisoindolin-1-ones, which are similar to 7-Hydroxyisoindolin-1-one, has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .
Molecular Structure Analysis
The molecular structure of 7-Hydroxyisoindolin-1-one is characterized by its linear formula C8H7NO2 . More detailed structural insights can be obtained from molecular modeling studies .
Chemical Reactions Analysis
Isoindolin-1-ones, including 7-Hydroxyisoindolin-1-one, can be synthesized through selective addition of organometallic reagents (for example RMgX, RLi or R2Zn), as well as reduction of phthalimides . The secondary benzamides and aldehydes have been exploited as the starting materials to generate the hydroxyisoindolin-1-ones through tandem oxidative C–H activation and annulation reactions in the presence of palladium or rhodium catalysts .
Scientific Research Applications
Chemical Synthesis Methods :
- Ultrasonic-assisted synthesis of isoindolin-1-one derivatives, including 7-Hydroxyisoindolin-1-one, has been developed, characterized by high efficiency and yields. This method is applicable on a multigram scale and adaptable for synthesizing various isoindolin-1-ones (Mardjan et al., 2022).
- Novel approaches for the synthesis of 3-hydroxyisoindolin-1-ones have been reported, involving metal-free tandem transformations in water and other environmentally friendly processes (Zhou et al., 2010), (López-Valdez et al., 2011).
Applications as Fluorescent Probes :
- 7-Hydroxy-3-methyleneisoindolin-1-one has been synthesized and investigated as a fluorescent probe undergoing excited-state intramolecular proton transfer (ESIPT), showing potential for monitoring aqueous environments (Kimuro et al., 2017).
Potential Biological Activities :
- Isoindolin-1-one derivatives have shown promise in various biological applications. For instance, studies on compounds with an isoindoline skeleton, including 4-hydroxyisoindolin-1-one, have been isolated from natural sources like the larvae of Myrmeleontidae species, suggesting potential medicinal uses (Nakatani et al., 2006).
- 5-Hydroxyindole, similar in structure to 7-Hydroxyisoindolin-1-one, has been investigated for its effects on human alpha 7 nicotinic acetylcholine receptors and glutamate release in cerebellar slices, indicating potential neurological applications (Zwart et al., 2002).
Synthetic Utility and Diversity :
- The synthesis of isoindolo[2,1-b]isoquinolin-5(7H)-ones, which includes 7-hydroxy derivatives, demonstrates the versatility of these compounds in creating complex structures like alkaloids and topoisomerase inhibitors (Reddy & Mallesh, 2018), (Nguyen et al., 2015).
- The controlled photochemical synthesis of substituted isoquinoline-1,3,4(2H)-triones and 3-hydroxyisoindolin-1-ones, utilizing radical cyclization cascades, further underscores the synthetic potential of these compounds (Reddy, Prasanth, & Anandhan, 2022).
Enantioselective Synthesis and Resolution :
- Asymmetric hydrogenolysis and dynamic preferential crystallization have been employed for the enantioselective synthesis and resolution of 3-hydroxyisoindolin-1-ones, highlighting the importance of these compounds in chiral chemistry and potential pharmaceutical applications (Chen et al., 2012), (Yagishita et al., 2012).
Potential Anti-Cancer Activity :
- A study on the design, synthesis, and evaluation of a 3-methyleneisoindolin-1-one library showed anti-cancer activity, particularly against human breast cancer cell lines, suggesting a role in medicinal chemistry (Mehta, Mangyan, & Brahmchari, 2022).
Safety And Hazards
properties
IUPAC Name |
7-hydroxy-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-6-3-1-2-5-4-9-8(11)7(5)6/h1-3,10H,4H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKWUFXTQKCDBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)O)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717642 | |
Record name | 7-Hydroxy-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxyisoindolin-1-one | |
CAS RN |
1033809-85-6 | |
Record name | 7-Hydroxy-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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